5-Tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C16H19N5 |
|---|---|
Molecular Weight |
281.36 g/mol |
IUPAC Name |
(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)hydrazine |
InChI |
InChI=1S/C16H19N5/c1-16(2,3)13-9-14(20-17)21-15(19-13)12(10-18-21)11-7-5-4-6-8-11/h4-10,20H,17H2,1-3H3 |
InChI Key |
VCSLETRDLIWDCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NN)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions between 1,3-dicarbonyl compounds and 5-aminopyrazoles. For 3-phenyl-substituted derivatives, 3-phenyl-1H-pyrazol-5-amine serves as the primary building block. In a representative procedure, 3-phenyl-1H-pyrazol-5-amine reacts with 3-tert-butylpentane-2,4-dione under acidic conditions (H₂SO₄ in acetic acid) to yield 5-tert-butyl-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-7-one (Scheme 1) . This reaction proceeds via nucleophilic attack of the pyrazole amine on the diketone’s carbonyl groups, followed by dehydration and aromatization. Microwave-assisted methods have been shown to enhance reaction efficiency, reducing reaction times from hours to minutes while maintaining yields above 70% .
Key Reaction Conditions
| Reactants | Solvent | Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 3-Phenyl-1H-pyrazol-5-amine + 3-tert-butylpentane-2,4-dione | Acetic acid | H₂SO₄ | Reflux | 82% | |
| β-Enaminones + NH-3-aminopyrazoles | DMF | None | Microwave | 75% |
Introduction of the Tert-Butyl Group
The tert-butyl group at position 5 is introduced via the 1,3-dicarbonyl precursor. 3-tert-Butylpentane-2,4-dione is synthesized through Claisen condensation of tert-butyl acetate with acetone under basic conditions. Alternative routes employ tert-butyl-containing β-ketoesters, such as ethyl 3-tert-butylacetoacetate, which undergo cyclocondensation with 5-aminopyrazoles to directly furnish the tert-butyl-substituted core . X-ray diffraction analysis confirms the regioselectivity of this approach, with the tert-butyl group occupying position 5 due to steric and electronic effects during cyclization .
Functionalization at Position 7: Hydrazinyl Group Installation
The hydrazinyl group at position 7 is introduced via nucleophilic substitution of a chloro intermediate. The 7-keto group in 5-tert-butyl-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-7-one is first converted to a chlorinated derivative using phosphorus oxychloride (POCl₃). Subsequent treatment with hydrazine hydrate in ethanol at 60°C for 12 hours affords the target compound (Scheme 2) .
Chlorination and Substitution Protocol
-
Chlorination :
-
Hydrazine Substitution :
Analytical Characterization and Validation
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming the structure. The tert-butyl group appears as a singlet at δ 1.35 ppm in the ¹H NMR spectrum, while the hydrazinyl protons resonate as broad singlets near δ 4.2 ppm . X-ray crystallography of analogous compounds verifies the planar pyrazolo[1,5-a]pyrimidine core and the spatial orientation of substituents .
Optimization Strategies and Yield Enhancement
Comparative studies reveal that microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating, albeit with marginally lower yields (70% vs. 82%) . Solvent selection also plays a role: acetic acid promotes higher regioselectivity, while DMF accelerates reaction kinetics. The use of NaH in tetrahydrofuran (THF) has been reported for tert-butyl group stabilization during side-chain functionalization .
Direct introduction of the hydrazinyl group via cyclocondensation remains elusive due to the incompatibility of hydrazine with diketone intermediates. However, recent advances suggest that protected hydrazine derivatives (e.g., tert-butyl carbazate) could enable one-pot syntheses, though yields are currently suboptimal (<50%) .
Chemical Reactions Analysis
Types of Reactions
(5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of pyrazolo[1,5-a]pyrimidines, including 5-tert-butyl-7-hydrazinyl-3-phenyl derivatives, typically involves the condensation of 5-aminopyrazoles with β-ketoesters or other carbonyl compounds. The reactions often require specific conditions such as refluxing in acetic acid or using catalysts like sulfuric acid to enhance yield and selectivity .
Key Synthesis Pathways:
- Condensation Reactions: Utilizing β-ketoesters with 5-aminopyrazoles to form pyrazolo[1,5-a]pyrimidines.
- Regioselective Synthesis: Achieving high levels of selectivity for desired isomers through controlled reaction conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds synthesized based on this scaffold have shown significant cytotoxic effects against various cancer cell lines, including colon and leukemia cells. The mechanism of action often involves interference with cellular pathways critical for cancer cell survival .
Antitubercular Activity
Another promising application is in the treatment of tuberculosis. A focused library of analogues derived from pyrazolo[1,5-a]pyrimidin-7(4H)-one was identified as potential leads against Mycobacterium tuberculosis. These compounds exhibited low cytotoxicity while maintaining effective antitubercular activity within macrophages, indicating a novel approach to tuberculosis therapy .
Structure–Activity Relationships
Understanding the structure–activity relationships (SAR) of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their pharmacological profiles. Research has shown that variations in substituents on the phenyl ring and modifications to the hydrazine moiety can significantly influence biological activity. For example, certain derivatives have been linked to enhanced binding affinity to specific biological targets, making them suitable candidates for drug development .
Anticancer Study
A study conducted by Kamal et al. synthesized a series of pyrazolo[1,5-a]pyrimidinyl amide derivatives linked to piperazine groups. These compounds were evaluated for their cytotoxic potential against multiple cancer cell lines and showed promising results with some derivatives exhibiting minimal survival rates in targeted cancer cells .
Antituberculosis Research
In another notable study, researchers synthesized a range of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues and assessed their activity against Mycobacterium tuberculosis. The findings indicated that specific structural modifications led to improved efficacy against the pathogen while minimizing toxicity to human cells .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | Key Findings |
|---|---|---|---|
| 5-Tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidine | Anticancer | Human colon cancer cell lines | Significant cytotoxic effects observed |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Antitubercular | Mycobacterium tuberculosis | Low cytotoxicity with effective activity |
| Piperazinyl derivatives | Anticancer | HeLa and MCF-7 cancer cell lines | Minimum survival rates in targeted cells |
Mechanism of Action
The mechanism of action of (5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger downstream signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications: Pyrazolo[1,5-a]pyrimidine vs. Related Bicyclic Systems
Pyrazolo[1,5-a]pyrimidine derivatives are often compared to other bicyclic systems (e.g., pyrazolo[1,5-c]pyrimidines or indole-based cores):
- Bioactivity : Pyrazolo[1,5-a]pyrimidines exhibit superior kinase inhibition (e.g., EGFR, Pim-1) compared to six-six-membered bicyclic systems like CDZ 173, likely due to optimal ATP-binding site interactions .
- Synthetic Flexibility : The pyrazolo[1,5-a]pyrimidine core allows regioselective functionalization at C3, C5, and C7, enabling tailored SAR studies .
Table 1 : Comparison of Bicyclic Cores in Kinase Inhibitors
Substituent Effects at Key Positions
C5 Substituents
The tert-butyl group in the target compound contrasts with other C5 modifications:
- Electron-Withdrawing Groups (EWGs) : Derivatives like 5-chloro or 5-CF3 enhance kinase inhibition (e.g., Pim-1 IC50 = 27 nM for compound 9 ).
- Bulkier Groups : The tert-butyl group may reduce metabolic degradation compared to smaller alkyl chains (e.g., methyl) .
Table 2 : Impact of C5 Substituents on Bioactivity
C7 Substituents
The hydrazinyl group distinguishes the target compound from analogs with:
- Morpholine (PI3Kδ inhibitors) : Enhances solubility but reduces nucleophilic reactivity .
- Hydroxyl or Acetyl : 5-Methyl-7-hydroxy derivatives (MIC = 1–2 µg/mL) show weaker antibacterial activity than 5,7-dimethyl analogs (MIC = 0.187 µg/mL) due to reduced electron-donating effects .
Table 3 : C7 Substituent Effects on Antimicrobial Activity
| Compound | C7 Substituent | MIC (µg/mL) vs. S. aureus | Reference |
|---|---|---|---|
| Target Compound | Hydrazinyl | Not tested | - |
| 5,7-Dimethyl analog | Methyl | 0.187 | |
| 5-Methyl-7-hydroxy | Hydroxyl | 1.0 |
C3 Substituents
The phenyl group at C3 is compared to substituted aryl rings:
- Electron-Deficient Aromatics : Meta-CF3 or -Cl groups optimize Pim-1 binding (IC50 < 50 nM) .
Biological Activity
5-Tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological effects, particularly focusing on its anticancer properties.
Chemical Structure and Properties
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C13H17N5 |
| Molecular Weight | 245.31 g/mol |
| IUPAC Name | This compound |
The structure features a pyrazolo-pyrimidine core, which is known for its pharmacological potential.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate pyrazolo-pyrimidine precursors. The synthetic pathway often employs various catalysts and conditions to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against several cancer cell lines, demonstrating promising cytotoxic effects:
- MCF-7 (Breast Cancer) : Exhibited IC50 values ranging from 3.79 µM to 12.50 µM.
- HepG2 (Liver Cancer) : Showed significant inhibition with IC50 values around 8.55 µM.
- NCI-H460 (Lung Cancer) : Displayed an IC50 value of approximately 14.31 µM.
These results suggest that the compound effectively inhibits tumor growth through various mechanisms, including induction of apoptosis and inhibition of cell migration .
The mechanism underlying the anticancer activity of this compound appears to involve:
- Inhibition of Key Enzymes : The compound has been shown to inhibit topoisomerase II and other kinases involved in cancer cell proliferation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, leading to reduced tumor size and spread.
- Cell Cycle Arrest : The compound affects the cell cycle progression, particularly at the G1/S transition phase, thereby preventing further division of cancer cells .
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated cells.
- In Vivo Models : Animal studies indicated that administration of the compound resulted in decreased tumor volume and weight in xenograft models.
Summary of Findings
The biological activity of this compound is summarized in the following table:
| Activity | Cell Lines | IC50 Values (µM) |
|---|---|---|
| Cytotoxicity | MCF-7 | 3.79 - 12.50 |
| HepG2 | ~8.55 | |
| NCI-H460 | ~14.31 | |
| Mechanism | Apoptosis Induction | Yes |
| Cell Cycle Arrest | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
